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This guide provides an objective comparison of Paxalisib (GDC-0084) performance with the
current standard of care for glioblastoma, primarily focusing on independent clinical trial data.
Detailed experimental protocols for key studies are provided, and signaling pathways and
experimental workflows are visualized to facilitate a comprehensive understanding of the
research findings.

Data Presentation: Quantitative Comparison of
Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from independent clinical trials
of Paxalisib (GDC-0084) compared to the standard of care, temozolomide, in patients with
newly diagnosed glioblastoma with unmethylated MGMT promoter status.

Table 1: Overall Survival (OS) in Newly Diagnosed Glioblastoma (Unmethylated MGMT)
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Median Overall

o . Number of .
Clinical Trial Treatment Arm . Survival Comparator
Patients (n)
(months)
Historical
Phase Il o Temozolomide
Paxalisib (60mg) 30 (ITT) 15.7
(NCT03522298) Data (12.7
months)
GBM AGILE
Concurrent
(NCT03970447) o
) Paxalisib 54 14.77 Standard of Care
- Primary )
) (Temozolomide)
Analysis
Standard of Care 75 13.84 -
GBM AGILE
Concurrent
(NCT03970447) o
Paxalisib 54 15.54 Standard of Care
- Secondary )
) (Temozolomide)
Analysis
Standard of Care 46 11.89 -

Table 2: Progression-Free Survival (PFS) in Newly Diagnosed Glioblastoma (Unmethylated

MGMT)
Median
L. . Number of Progression-
Clinical Trial Treatment Arm ] ] Comparator
Patients (n) Free Survival
(months)
Historical
Phase Il o Temozolomide
Paxalisib (60mg) 30 (ITT) 8.4
(NCT03522298) Data (5.3
months)[1]

Table 3: Safety Profile of Paxalisib (Most Common Drug-Related Adverse Events)
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Adverse Event Grade Frequency

Reported, manageable with

Hyperglycemia Grade 3/4
ypergy medication[2]
N - Reported as a dose-limiting
Oral Mucositis / Stomatitis Grade 3 o
toxicity at 75mg[3]
Skin Rash Low-grade Common[1][4]

Experimental Protocols
Phase Il Study of Paxalisib in Newly Diagnosed
Glioblastoma (NCT03522298)

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability,
pharmacokinetics (PK), and clinical activity of paxalisib in patients with newly diagnosed
glioblastoma and unmethylated MGMT promoter status.[3]

Study Design: A multicenter, open-label, dose-escalation (Stage 1) and expansion (Stage 2)
study.[3][5]

o Stage 1 (Dose Escalation): Employed a standard 3+3 design to establish the MTD of once-
daily oral paxalisib.[3][5]

o Stage 2 (Expansion): Patients were randomized to receive paxalisib at the MTD under fed or
fasted conditions to further characterize safety and preliminary efficacy.[3][5]

Patient Population: Adult patients (=18 years) with newly diagnosed glioblastoma with
unmethylated MGMT promoter status who had completed surgical resection and standard

chemoradiotherapy.[3]
Intervention:
o Paxalisib administered orally once daily in 28-day cycles.[3]

e Dose escalation in Stage 1 started at a lower dose and increased to determine the MTD. The
MTD was established at 60mg daily.[3][4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.kaziatherapeutics.com/site/PDF/20d73af0-baca-426a-bf04-8ccf94133bfd/PaxalisibphaseIIstudyposterpresentedasASCO2022
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://pmc.ncbi.nlm.nih.gov/articles/PMC11583046/
https://www.kaziatherapeutics.com/site/PDF/c48e1a7b-fff2-4115-8c77-1aa8663246e9/KaziareleasesfinaldatafromP2paxalisibtrial
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://www.clinicaltrials.gov/study/NCT03522298
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://www.clinicaltrials.gov/study/NCT03522298
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://www.clinicaltrials.gov/study/NCT03522298
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://www.kaziatherapeutics.com/site/PDF/c48e1a7b-fff2-4115-8c77-1aa8663246e9/KaziareleasesfinaldatafromP2paxalisibtrial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Treatment continued until disease progression or unacceptable toxicity.[3]
Endpoints:
e Primary: Dose-limiting toxicities to determine the MTD.[1]

o Secondary: Safety, pharmacokinetics, overall survival (OS), and progression-free survival
(PFS).[3]

GBM AGILE (NCT03970447) - Paxalisib Arm

Objective: To evaluate the efficacy of multiple investigational therapies, including paxalisib,
compared to a common standard of care control in patients with newly diagnosed and recurrent
glioblastoma.[1][6]

Study Design: A Phase /11l Bayesian adaptive platform trial.[1]

e The trial design allows for the addition of new treatment arms and uses adaptive
randomization to allocate more patients to promising therapies.[6]

o Efficacy is based on the overall survival (OS) hazard ratio of the investigational arm versus
the control arm.[1]

Patient Population: Patients with newly diagnosed glioblastoma with unmethylated MGMT
promoter status and patients with recurrent glioblastoma.[6]

Intervention:

o Paxalisib Arm: Patients received 60 mg of paxalisib orally once daily.[7]

o Control Arm (Newly Diagnosed): Patients received the standard of care, temozolomide.[6]
Endpoints:

e Primary: Overall Survival (OS).[8]

e Secondary: Progression-free survival, safety, and quality of life.[9]
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Mandatory Visualization
Signaling Pathway

Paxalisib is a potent inhibitor of the PI3BK/mTOR pathway, a critical signaling cascade frequently
activated in glioblastoma.[10] The following diagram illustrates the key components of this
pathway and the point of inhibition by Paxalisib.

Legend

RTK l PIP2 Paxalisib (GDC-0084) ---> Activation --| Inhibition
0

0
~
m
P4

H '
{dephosphorylates
1

1

phosphorylates

mTORC1

Cell Growth & Proliferation

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://clinicaltrials.eu/inn/paxalisib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Click to download full resolution via product page

Caption: PISBK/AKT/mTOR signaling pathway with Paxalisib inhibition points.

Experimental Workflow

The following diagram outlines a generalized workflow for a clinical trial investigating a new
therapeutic agent like Paxalisib in glioblastoma.
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Caption: Generalized workflow of a randomized clinical trial.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15578807?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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